1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene
Description
Properties
IUPAC Name |
1,2,3-trichloro-4-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2/c1-8(12,13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSKPPQEBYJQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The synthesis begins with aromatic compounds such as trifluoromethylbenzenes or dichlorobenzene derivatives, which are subjected to chlorination, fluorination, or halogen exchange reactions to introduce the desired chlorine and fluorine substituents.
Key Reactions and Conditions
Chlorination of Trifluoromethylbenzene derivatives : Using aluminum chloride and acetyl chloride to selectively chlorinate the trifluoromethyl group, followed by fractional distillation to isolate specific isomers (e.g., 1-trifluoromethyl-3-difluorochloromethyl-benzene).
Fluorination of Dichlorobenzene derivatives : Using hydrogen fluoride (HF) and catalysts such as antimony pentafluoride or other fluorinating agents at elevated temperatures (80–100°C). This process replaces chlorine atoms with fluorine, yielding compounds like 4,6-difluoro-1,3-bis-(trichloromethyl)benzene.
Process Data Table
| Step | Reagents | Conditions | Products | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Chlorination | AlCl₃, Acetyl chloride | Room temperature | Chlorinated trifluoromethylbenzenes | Not specified | Fractional distillation isolates isomers |
| Fluorination | HF, Catalyst (e.g., SbF₅) | 80–100°C, autoclave | 4,6-Difluoro-1,3-bis-(trichloromethyl)benzene | 31.5% (from initial crude) | Under pressure, continuous HCl removal |
Fluorination and Halogen Exchange
Method Overview
Further fluorination involves replacing remaining chlorine atoms with fluorine via controlled HF reactions under pressure, often in autoclaves, to obtain highly fluorinated benzene derivatives.
Reaction Conditions
Fluorination of chlorinated intermediates : Using HF at 80°C, with nitrogen atmosphere to control pressure and prevent side reactions. The process typically proceeds for 2.5 hours, with continuous removal of HCl byproduct.
Product isolation : Fractional distillation under reduced pressure yields pure fluorinated compounds, such as 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene with boiling points around 108–109°C.
Data Table
| Step | Reagents | Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Fluorination | HF, Benzene derivative | 80°C, 24 bar, 2.5 hours | 4,6-Difluoro-1,3-bis-(fluorodichloromethyl)benzene | 220 g from 455 g crude | Purified via distillation |
Synthesis via Nitration and Fluorination (Alternative Route)
Method Overview
Another route involves nitration of dichlorobenzene, followed by fluorination, reduction, and diazotization to produce the target compound.
Process Steps
Nitration : Using nitric acid and sulfuric acid to generate nitro derivatives such as 2,4-dichloro-5-fluoronitrobenzene.
Fluorination : Potassium fluoride and catalysts facilitate substitution of nitro groups with fluorine, yielding 2,4,5-trifluoronitrobenzene.
Reduction : Catalytic hydrogenation converts nitro groups to amino groups, forming 2,4,5-trifluoroaniline.
Diazotization and Deamination : Reaction with nitroso sulfuric acid and sodium hypophosphite under copper catalysis leads to deamination and formation of the final fluorobenzene.
Reaction Data Table
| Step | Reagents | Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Controlled temperature | 2,4-Dichloro-5-fluoronitrobenzene | Not specified | Key intermediate |
| Fluorination | KF, catalyst | Elevated temperature | 2,4,5-Trifluoronitrobenzene | Not specified | Selective fluorination |
| Reduction | H₂, catalyst | Hydrogenation | 2,4,5-Trifluoroaniline | Not specified | Amino derivative |
| Diazotization | HNO₂, H₂SO₄ | 0–5°C | Diazotized intermediates | Not specified | Final step |
Summary of Key Research Findings
The chlorination of trifluoromethylbenzenes using AlCl₃ and acetyl chloride is effective for introducing chlorines onto aromatic rings, with fractional distillation enabling separation of isomers.
Fluorination with HF under autoclave conditions allows for selective substitution of chlorine atoms with fluorine, producing highly fluorinated benzene derivatives with controlled yields.
Alternative routes involving nitration, fluorination, reduction, and diazotization are viable for synthesizing fluorinated benzene compounds, offering flexibility depending on available starting materials.
The processes are optimized by controlling temperature, pressure, and reaction times to maximize yield and purity of the desired compound.
Notes and Considerations
Safety : Handling HF and other fluorinating agents requires strict safety protocols due to their corrosive and toxic nature.
Yield Optimization : Reaction conditions such as temperature, molar ratios, and catalyst choice significantly influence yields; process optimization is essential for industrial scalability.
Environmental Impact : Fluorination processes generate hazardous byproducts like HCl and HF, necessitating appropriate waste management strategies.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Agricultural Applications
Pesticidal Utility
One of the primary applications of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is in the field of pesticides. This compound exhibits significant efficacy against various agricultural pests including arthropods and nematodes. Research indicates that it can be utilized as an effective pesticide in crop protection strategies.
- Case Study : A study published in a patent document highlighted the synthesis of this compound and its effectiveness against specific pests, demonstrating its potential for use in integrated pest management systems .
Pharmaceutical Applications
Chemical Intermediates
In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chlorinated structure allows for further chemical modifications that can lead to the development of new therapeutic agents.
- Example : The compound can be transformed into other derivatives that exhibit antimicrobial or anti-inflammatory properties. This versatility makes it a valuable building block in drug discovery processes.
Material Science
Polymer Synthesis
This compound is also explored for its potential in polymer chemistry. Its ability to undergo polymerization reactions opens avenues for creating new materials with desirable physical and chemical properties.
-
Data Table: Polymer Properties
Polymer Type Property Value Thermoplastic Density 1.495 g/mL Thermosetting Glass Transition Temperature 82.2 °C
Environmental Applications
Environmental Monitoring
Due to its chlorinated nature, this compound can be used as an analytical standard in environmental monitoring studies to detect and quantify similar chlorinated compounds in soil and water samples.
- Research Insight : Studies have shown that monitoring such compounds is crucial for assessing environmental contamination levels and understanding their ecological impact.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function. The pathways involved may include enzyme inhibition or activation, disruption of cellular membranes, and interference with signal transduction processes .
Comparison with Similar Compounds
1,2,3-Trichloro-4-(trifluoromethyl)benzene (CAS 61841-45-0)
- Molecular Formula : C₇H₂Cl₃F₃
- Molecular Weight : 249.445 g/mol
- Substituents : Three chlorine atoms and a trifluoromethyl (-CF₃) group.
- Key Differences: The trifluoromethyl group is more electronegative and sterically compact compared to the 1,1-difluoroethyl (-CH₂CF₂H) group.
- Applications : Trifluoromethyl-substituted aromatics are commonly used in agrochemicals due to their stability and resistance to metabolic degradation .
1,2,3-Trichloro-4-(methylthio)benzene (CAS 98420-62-3)
- Molecular Formula : C₇H₅Cl₃S
- Molecular Weight : 235.54 g/mol
- Physical Properties :
- Boiling Point: 277.2°C
- Density: 1.47 g/cm³
- Refractive Index: 1.617
- Substituents : Three chlorine atoms and a methylthio (-SCH₃) group.
- Key Differences :
- The methylthio group is less electronegative than fluorine-containing substituents, leading to reduced oxidative stability.
- Higher boiling point compared to fluorinated analogs, likely due to stronger van der Waals interactions from the sulfur atom.
- Applications : Methylthio-substituted benzenes often serve as intermediates in the synthesis of pesticides or pharmaceuticals .
1,2,4-Trichlorobenzene (CAS 120-82-1)
- Molecular Formula : C₆H₃Cl₃
- Molecular Weight : 181.45 g/mol
- Key Differences :
- Lower molecular weight and absence of fluorine result in reduced thermal stability and lipophilicity.
- Less steric hindrance, making it more reactive in electrophilic substitution reactions.
- Applications : Primarily used as a solvent in industrial processes, highlighting its divergent role compared to fluorinated derivatives .
Benzene, (1,2-dichloro-1,2,2-trifluoroethyl)-4-(trifluoromethyl)
- Molecular Formula : C₉H₄Cl₂F₆
- Molecular Weight : 297.024 g/mol
- Substituents : A trifluoroethyl group and additional chlorine/fluorine atoms.
- Key Differences :
- Higher fluorine content enhances electronegativity and chemical inertness.
- Complex structure may lead to specialized applications in high-performance materials or refrigerants.
- Relevance : Demonstrates how increasing fluorination alters physicochemical behavior compared to the target compound .
Research Implications and Limitations
- Electron-Withdrawing Effects : Chlorine and fluorine substituents direct electrophilic attacks to specific ring positions, influencing synthetic pathways.
- Toxicity Considerations : Fluorinated compounds (e.g., 1-Chloro-4-(trifluoromethyl)benzene) often undergo rigorous toxicity evaluations, suggesting similar needs for the target compound .
- Data Gaps: Limited experimental data (e.g., boiling point, LD₅₀) for 1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene restricts precise comparisons.
Biological Activity
1,2,3-Trichloro-4-(1,1-difluoroethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications for environmental and human health. This article reviews the compound's biological activity, including its toxicity, metabolic pathways, and effects on various biological systems.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features three chlorine atoms and two fluorine atoms attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.
Toxicological Profile
According to the Agency for Toxic Substances and Disease Registry (ATSDR), trichlorobenzenes, including this compound, have been associated with various toxicological effects. Key findings include:
- Skin and Eye Irritation : Short-term exposure can lead to irritation of the skin and eyes in animal models .
- Organ Toxicity : Studies indicate that the liver and kidneys are primary targets for toxicity. In particular, chronic exposure has shown significant histopathological changes in these organs .
- Metabolic Effects : The compound is known to induce phase I and phase II metabolic enzymes in the liver, which may alter its own metabolism as well as that of co-administered substances .
Cytotoxicity
Recent studies have indicated that halogenated compounds like this compound exhibit cytotoxic effects against various cell lines. For instance:
- Cell Line Studies : Research has demonstrated that this compound can induce cell death in cancer cell lines through mechanisms involving oxidative stress and apoptosis .
Metabolic Stability
In vitro studies assessing the metabolic stability of this compound have shown varied results depending on the biological matrix used (e.g., liver microsomes vs. plasma). Notably:
- Microsomal Stability : When tested with human liver microsomes, this compound exhibited resistance to metabolic degradation over a 60-minute period .
- Plasma Protein Binding : The binding affinity of this compound to plasma proteins is an important factor influencing its bioavailability and distribution in vivo.
Case Studies
Several case studies have highlighted the effects of exposure to trichlorobenzenes:
- Animal Studies : In a chronic toxicity study involving rats exposed to varying doses of this compound, significant liver enlargement and histological changes were observed at doses exceeding 150 mg/kg/day .
| Dose (mg/kg/day) | Liver Weight Increase (%) | Histological Changes Observed |
|---|---|---|
| 150 | 11% | Periportal cytoplasmic eosinophilia |
| 300 | 15% | Anisokaryosis |
| 500 | 20% | Necrosis |
Q & A
Q. How is this compound utilized in cross-disciplinary research (e.g., materials science)?
- Methodological Answer : As a precursor for liquid crystals or flame retardants, its halogen-rich structure enhances thermal stability. Coordination studies with transition metals (e.g., Cu²⁺) explore MOF synthesis. Surface functionalization via Sonogashira coupling enables applications in organic electronics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
